4-Amino-5-methyl-[2,4'-bipyridin]-2'-ol
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Overview
Description
4-Amino-5-methyl-[2,4’-bipyridin]-2’-ol is a bipyridine derivative with significant potential in various scientific fields. Bipyridines are well-known for their applications in coordination chemistry, where they serve as ligands forming complexes with metal ions . This compound, with its unique structure, offers interesting properties that can be harnessed in different research and industrial applications.
Preparation Methods
The synthesis of 4-Amino-5-methyl-[2,4’-bipyridin]-2’-ol typically involves the reaction of 2-chloro-5-methyl-4-pyridinamine with potassium hydroxide (KOH) in methanol . This reaction is carried out in a pressure reactor to yield the desired product. The industrial production methods for this compound are designed to be efficient and scalable, ensuring high purity and yield.
Chemical Reactions Analysis
4-Amino-5-methyl-[2,4’-bipyridin]-2’-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions
Scientific Research Applications
4-Amino-5-methyl-[2,4’-bipyridin]-2’-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Amino-5-methyl-[2,4’-bipyridin]-2’-ol involves its interaction with specific molecular targets. In coordination chemistry, it forms stable complexes with metal ions, which can alter the electronic properties of the metal center. In biological systems, its derivatives may interact with enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
4-Amino-5-methyl-[2,4’-bipyridin]-2’-ol can be compared with other similar compounds, such as:
4-Amino-5-aminomethyl-2-methylpyrimidine: This compound has similar amino and methyl substituents but differs in its pyrimidine ring structure.
4-Amino-5-hydroxymethyl-2-methylpyrimidine: This compound also has amino and hydroxymethyl groups but features a pyrimidine ring instead of a bipyridine structure.
The uniqueness of 4-Amino-5-methyl-[2,4’-bipyridin]-2’-ol lies in its bipyridine core, which provides distinct electronic and coordination properties compared to pyrimidine-based compounds.
Properties
Molecular Formula |
C11H11N3O |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
4-(4-amino-5-methylpyridin-2-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C11H11N3O/c1-7-6-14-10(5-9(7)12)8-2-3-13-11(15)4-8/h2-6H,1H3,(H2,12,14)(H,13,15) |
InChI Key |
CSFIURRKVXXAQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1N)C2=CC(=O)NC=C2 |
Origin of Product |
United States |
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